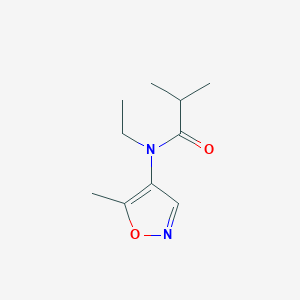
N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide is an organic compound with a complex structure that includes an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide typically involves the formation of the oxazole ring followed by the introduction of the ethyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent alkylation reactions introduce the ethyl and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-2-methylpropanamide: Lacks the oxazole ring, resulting in different chemical properties.
N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide: Similar structure but with different alkyl groups.
Uniqueness
N-Ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
600638-73-1 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
N-ethyl-2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C10H16N2O2/c1-5-12(10(13)7(2)3)9-6-11-14-8(9)4/h6-7H,5H2,1-4H3 |
Clé InChI |
WXPABCCQNPEYMJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(ON=C1)C)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


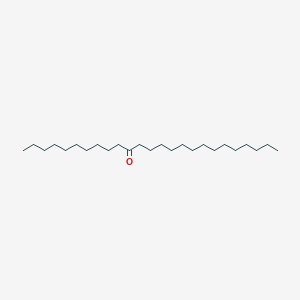

![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
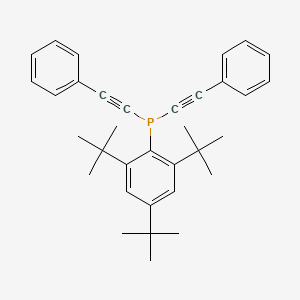
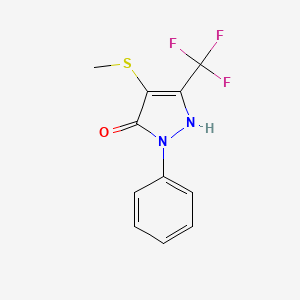
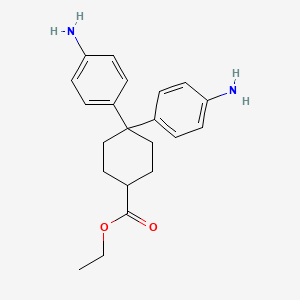
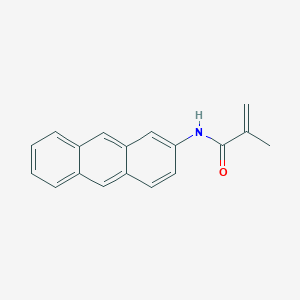
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
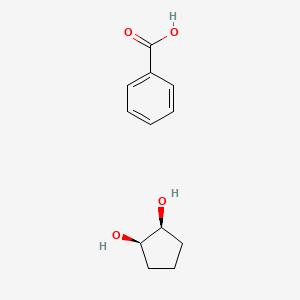
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
